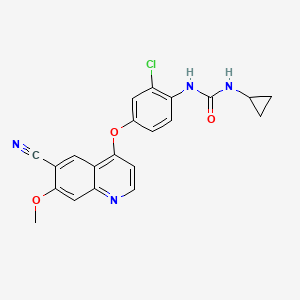Lenvatinib impurity 8
CAS No.: 1882873-21-3
Cat. No.: VC2898908
Molecular Formula: C21H17ClN4O3
Molecular Weight: 408.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1882873-21-3 |
|---|---|
| Molecular Formula | C21H17ClN4O3 |
| Molecular Weight | 408.8 g/mol |
| IUPAC Name | 1-[2-chloro-4-(6-cyano-7-methoxyquinolin-4-yl)oxyphenyl]-3-cyclopropylurea |
| Standard InChI | InChI=1S/C21H17ClN4O3/c1-28-20-10-18-15(8-12(20)11-23)19(6-7-24-18)29-14-4-5-17(16(22)9-14)26-21(27)25-13-2-3-13/h4-10,13H,2-3H2,1H3,(H2,25,26,27) |
| Standard InChI Key | CKIBVUCMZIZNRC-UHFFFAOYSA-N |
| SMILES | COC1=CC2=NC=CC(=C2C=C1C#N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |
| Canonical SMILES | COC1=CC2=NC=CC(=C2C=C1C#N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |
Introduction
Chemical Characteristics
Structural Properties
Lenvatinib impurity 8 possesses a defined chemical structure with the molecular formula C21H17ClN4O3 and a molecular weight of 408.8 g/mol. The compound contains a chlorinated quinoline scaffold with methoxy and carboxamide functional groups, which contribute to its specific physicochemical properties. The structural elements of this impurity are directly related to the parent compound Lenvatinib, reflecting its origin in the synthesis pathway of the drug.
Physical Properties
The physical characteristics of Lenvatinib impurity 8 necessitate special handling conditions, including frozen storage and transportation using dry ice . This requirement suggests temperature sensitivity that may affect the compound's stability and integrity. The impurity exhibits limited solubility profiles similar to other compounds in this class, which can impact both its detection in analytical procedures and its behavior in biological systems.
Formation and Significance
Origin During Synthesis
Lenvatinib impurity 8 can arise from various factors during the production process of Lenvatinib. These factors include the quality of starting materials, reaction intermediates, and specific reaction conditions employed during synthesis. Understanding the formation pathway of this impurity is essential for implementing effective control strategies during manufacturing. The synthesis of Lenvatinib typically involves multiple reaction steps, each potentially contributing to the formation of different impurities including impurity 8.
Impact on Drug Quality
The presence of Lenvatinib impurity 8 can significantly affect the therapeutic properties of Lenvatinib, potentially leading to reduced efficacy or increased toxicity. This makes detailed characterization and quantification of this impurity crucial in pharmaceutical development and quality control processes. Drug manufacturers must ensure that the levels of this impurity remain below established thresholds to maintain the quality and safety profile of the medication.
Analytical Methods for Detection
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) stands as the preferred analytical technique for detecting and quantifying Lenvatinib impurity 8 due to its high specificity and sensitivity. This method allows for effective separation and identification of impurities in pharmaceutical formulations. The development of optimized HPLC methods specifically tailored for Lenvatinib impurity 8 detection ensures accurate and reliable results in quality control testing.
Reference Standards
Regulatory Guidelines
International Standards
Regulatory authorities including the International Council for Harmonization (ICH) and the United States Pharmacopeia (USP) establish specific guidelines for acceptable limits of pharmaceutical impurities. These standards ensure that drugs like Lenvatinib meet stringent requirements for safety and efficacy. Manufacturers must adhere to these guidelines during production and quality control procedures to ensure regulatory compliance.
Synthesis and Purification Considerations
Synthetic Approaches
Novel synthetic methods for Lenvatinib potentially influence the formation and control of impurity 8. Research has demonstrated successful synthesis pathways yielding Lenvatinib with HPLC purity of 98.27% . The optimization of reaction conditions and reagent selection plays a crucial role in minimizing impurity formation during synthesis. For example, when synthesizing Lenvatinib-related compounds, reaction optimization using specific bases like potassium hydroxide in DMSO at 70-80°C has shown improved yields with reduced impurity formation .
Purification Strategies
The purification of Lenvatinib and control of its impurities present significant challenges due to solubility issues. The parent compound exhibits poor solubility in water and most organic solvents, necessitating specialized approaches for purification . Research findings indicate that using solvent mixtures such as DMSO-IPA (1:2.5) or DMSO-acetone (1:4) can achieve excellent purity levels . These purification strategies are likely applicable to the isolation and characterization of Lenvatinib impurity 8 as well.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume